Mesna-d4 (contain disulfide)
Description
Context of Stable Isotope Labeling in Compound Characterization
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-12 with carbon-13 (¹³C), or nitrogen-14 with nitrogen-15 (B135050) (¹⁵N). symeres.comwikipedia.org This substitution creates a compound that is chemically similar to the original but has a different mass. lucerna-chem.chwikipedia.org This mass difference allows the labeled compound to be distinguished and traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgcreative-proteomics.com
The fundamental principle of stable isotope labeling is to use these labeled compounds as tracers to track the journey of a molecule through a chemical reaction, a metabolic pathway, or a complex biological system. wikipedia.orgcreative-proteomics.com Because the chemical properties of the labeled compound are nearly identical to the unlabeled version, it behaves in a predictable and representative manner within the system under study. lucerna-chem.ch This technique is instrumental in a wide array of scientific fields for several key purposes:
Metabolic Research : Tracing the metabolic fate of a compound to identify its metabolites. lucerna-chem.chsynmr.in
Quantitative Analysis : Serving as ideal internal standards in analytical chemistry, which improves the accuracy and precision of measurements. researchgate.net
Mechanistic Elucidation : Investigating the step-by-step sequence of chemical reactions. symeres.comwiley.com
Structural Analysis : Aiding in the detailed structural characterization of complex molecules like proteins. symeres.comsynmr.in
Overview of Deuterated Analogs in Mechanistic and Analytical Studies
The use of deuterated analogs is a cornerstone of modern mechanistic and analytical chemistry. Replacing hydrogen with deuterium creates a heavier chemical bond (e.g., C-D vs. C-H), which can alter the rate of reactions where this bond is broken or formed. wikipedia.orgbioscientia.de This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating reaction mechanisms. wiley.comwikipedia.org A significant change in reaction rate upon deuterium substitution can indicate that the cleavage of that specific C-H bond is a rate-determining step in the reaction sequence. nih.govbeilstein-journals.org
In analytical studies, particularly those employing mass spectrometry, deuterated compounds are invaluable as internal standards. researchgate.netnih.gov An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. Deuterated analogs fit this role perfectly, as they often co-elute with the analyte during chromatography but are easily differentiated by their higher mass-to-charge ratio in the mass spectrometer. researchgate.netresearchgate.net This approach corrects for variations in sample preparation and instrument response, leading to more accurate and reliable quantification. researchgate.net However, researchers must be mindful of potential "cross-contribution," where isotopic impurities in the standard or analyte can interfere with the other's signal, a factor that can be influenced by the choice of derivatization method. researchgate.netnih.govoup.com
Significance of Disulfide Functionality in Related Thiol Compounds
Thiol compounds, characterized by the presence of a sulfhydryl (-SH) group, can undergo oxidation to form a disulfide bond (-S-S-), linking two thiol molecules. libretexts.orgwikipedia.orgcreative-proteomics.com This conversion between a reduced thiol and an oxidized disulfide is a fundamental redox reaction in chemistry and biology. libretexts.orgnih.gov The disulfide linkage, sometimes called a disulfide bridge, is a covalent bond that plays a critical structural and functional role in many molecules, particularly proteins. wikipedia.orgcreative-proteomics.com
The formation of disulfide bonds is crucial for the folding and stability of many proteins, helping to lock the polypeptide chain into its correct three-dimensional structure. creative-proteomics.com The thiol-disulfide exchange reaction, where a thiolate ion attacks a disulfide bond, is the primary mechanism by which these bonds are formed and rearranged. wikipedia.orgnih.gov
In the context of mercaptoethanesulfonates, the relationship between the thiol (Mesna) and its disulfide form (Dimesna) is of significant interest. Mesna (B1676310) is known to be oxidized to Dimesna, and this interconversion is a key aspect of its chemical behavior. chemicalbook.comresearchgate.net The disulfide form is generally more stable but can be reduced back to the active thiol form under specific conditions. libretexts.orgchemicalbook.com This redox cycling between the thiol and disulfide states is a central feature of the chemistry of these compounds and a key reason for their investigation in various research contexts. nih.gov
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1189479-73-9 scbt.com |
| Molecular Formula | C₂HD₄NaO₃S₂ scbt.com |
| Molecular Weight | 168.20 g/mol scbt.com |
| Alternate Name | 2-Mercaptoethanesulfonic-d4 Acid Sodium Salt scbt.com |
| Appearance | White to Off-White Solid pharmaffiliates.com |
| Storage | 2-8°C Refrigerator, Under Inert Atmosphere pharmaffiliates.com |
| Feature | Thiol (R-SH) | Disulfide (R-S-S-R) |
|---|---|---|
| Oxidation State | Reduced libretexts.org | Oxidized libretexts.org |
| Key Functional Group | Sulfhydryl (-SH) creative-proteomics.com | Disulfide Bond (-S-S-) wikipedia.org |
| Reactivity | Acts as a reducing agent and nucleophile. creative-proteomics.com | Can be reduced to form two thiols. wikipedia.org |
| Biological Role Example | Active site of enzymes like glutathione (B108866); free radical scavenging. libretexts.orgcreative-proteomics.com | Structural stabilization in proteins (e.g., cysteine bridges). wikipedia.orgcreative-proteomics.com |
Properties
CAS No. |
1189479-73-9 |
|---|---|
Molecular Formula |
C₂HD₄NaO₃S₂ |
Molecular Weight |
168.2 |
Synonyms |
2-Mercaptoethanesulfonic-d4 Acid Sodium Salt; 2-Mercapto-1-ethanesulfonic-d4 Acid Monosodium Salt; D 7093-d4; Mesnex-d4; Mistabron-d4; Mistabronco-d4; Mucofluid-d4; Sodium 2-Mercaptoethanesulfonate-d4; UCB 3983-d4; Uromitexan-d4; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Mercaptoethanesulfonates
Strategies for Deuterium (B1214612) Incorporation
The introduction of deuterium into organic molecules can be achieved through various methods, broadly categorized as non-exchangeable deuterium labeling and catalytic deuteration techniques.
Catalytic Deuteration Techniques
Catalytic methods offer efficient ways to introduce deuterium. Transition metal-catalyzed hydrogen-deuterium (H-D) exchange reactions are particularly useful. mdpi.com For instance, a palladium on carbon (Pd/C) catalyst in the presence of deuterium gas (D2) or heavy water (D2O) can facilitate the exchange of hydrogen atoms for deuterium at specific positions in a molecule. mdpi.com The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. Copper-catalyzed deacylative deuteration is another modern technique that allows for degree-controlled introduction of deuterium at specific alkyl positions. nih.gov
Synthesis of the Sulfonate Moiety
The sulfonate group is a key functional component of Mesna (B1676310). A common method for its introduction is the Strecker reaction, which involves the reaction of a haloalkane with sodium sulfite (Na2SO3). researchgate.net In the context of Mesna synthesis, a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane, can be reacted with sodium sulfite to form the corresponding 2-haloethanesulfonate. researchgate.netresearchgate.net This intermediate then serves as a precursor for the subsequent introduction of the thiol group.
Formation of the Thiol Group and Disulfide Analog
The thiol group is essential for the biological activity of Mesna. nih.gov There are several synthetic routes to introduce a thiol group. One common method involves the reaction of the 2-haloethanesulfonate intermediate with a sulfur nucleophile, such as sodium hydrosulfide (NaHS) or thiourea. google.com The reaction with thiourea forms a thiouronium salt, which is then hydrolyzed to yield the thiol.
Due to the propensity of thiols to oxidize, the disulfide analog, dimesna, is often formed as a byproduct or can be the intended product under specific conditions. google.com The formation of the disulfide bond can occur through air oxidation of the thiol, especially in the presence of metal catalysts or under basic conditions. nih.gov In some synthetic strategies, the disulfide is intentionally prepared first and then reduced to the thiol in the final step. google.com This approach can sometimes offer advantages in terms of stability and purification of intermediates.
Purification and Isotopic Enrichment Assessment
After synthesis, the deuterated compound must be purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Common purification techniques include crystallization, and chromatography. google.com
Assessing the isotopic enrichment is a critical step to confirm the success of the deuteration. This is typically determined using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net High-resolution mass spectrometry (HR-MS) can be used to determine the mass of the molecule with high accuracy, allowing for the calculation of the deuterium incorporation. nih.gov NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides information about the position and extent of deuteration within the molecule.
Table 1: Analytical Techniques for Isotopic Enrichment Assessment
| Technique | Information Provided | Key Advantages |
| Mass Spectrometry (MS) | Molecular weight, isotopic distribution | High sensitivity, can determine overall deuterium incorporation |
| Nuclear Magnetic Resonance (NMR) | Position of deuterium atoms, quantification of deuteration at specific sites | Provides detailed structural information, non-destructive |
Retrosynthetic Analysis in Deuterated Compound Synthesis
Retrosynthetic analysis is a powerful problem-solving technique used to plan organic syntheses. wikipedia.orgias.ac.in It involves mentally breaking down the target molecule into simpler, commercially available starting materials. icj-e.orgyoutube.com This process helps to identify potential synthetic routes and key bond disconnections.
For Mesna-d4, a retrosynthetic analysis would start with the target molecule and work backwards. The key disconnections would likely be at the carbon-sulfur bonds. One possible retrosynthetic pathway is shown below:
Retrosynthetic Analysis of Mesna-d4
Advanced Analytical Characterization in Research Settings
Mass Spectrometry (MS) Techniques for Isotopic Purity and Quantification
Mass spectrometry stands as a primary tool for the analysis of Mesna-d4 and its disulfide, Dimesna-d4. It is highly sensitive and specific, making it ideal for determining the isotopic enrichment of the labeled compound and for its quantification in complex biological samples. researchgate.netmedmedchem.com The evaluation of isotopic purity is critical, as Mesna-d4 is often used as an internal standard in quantitative analyses. rsc.org High-resolution mass spectrometry (HR-MS) can be employed to accurately determine the mass of the molecule and its isotopologues, allowing for the calculation of deuterium (B1214612) incorporation. rsc.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and powerful technique for the quantification of Mesna (B1676310) and its disulfide metabolite in biological fluids. researchgate.netnih.gov This method offers high sensitivity and selectivity, which is crucial when dealing with complex matrices like plasma or urine. sdstate.eduescholarship.org
In a typical LC-MS/MS workflow, Mesna may be derivatized to improve its chromatographic properties. medmedchem.com The deuterated internal standard, Mesna-d4, is added to samples to account for variability during sample preparation and analysis. sdstate.edu The analysis is often performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, which provides a high degree of specificity and minimizes interference from other components in the sample. researchgate.netnih.gov Studies have demonstrated the stability of Mesna and the formation of its dimer, Dimesna, which can also be monitored and quantified using LC-MS/MS. researchgate.netnih.gov
Table 1: Illustrative LC-MS/MS Parameters for Mesna Analysis
| Parameter | Typical Setting |
|---|---|
| Chromatography | |
| Column | C18 Reversed-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.8 mL/min google.com |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Mesna Transition | Specific m/z of precursor ion → specific m/z of product ion |
Gas chromatography-mass spectrometry (GC-MS) provides an alternative method for the analysis of Mesna, particularly after conversion to a more volatile derivative. medmedchem.com Thiol compounds like Mesna are generally not volatile enough for direct GC analysis and require a derivatization step, such as silylation or alkylation, to increase their volatility and thermal stability. medmedchem.comnih.gov For instance, Mesna has been studied as a reducing agent for plasma sulfur amino acids, which were subsequently derivatized and analyzed by GC-MS. nih.govresearchgate.net
This technique offers high chromatographic resolution, separating the derivatized analyte from other volatile substances in the sample. google.commdpi.com The mass spectrometer then provides mass-based detection and structural information, enabling reliable identification and quantification. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Labeling Position
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential, non-destructive technique for the unambiguous structural elucidation of Mesna-d4 and its disulfide. researchgate.netmedmedchem.commestrelab.com It provides precise information regarding the molecular structure, including the exact location and extent of deuterium labeling, which is a critical quality attribute. researchgate.netnih.govscielo.org.za
Deuterium (²H) NMR spectroscopy is the definitive method for directly observing and confirming the position of deuterium labels within a molecule. researchgate.netsynmr.in For Mesna-d4, the ²H NMR spectrum would show signals corresponding specifically to the deuterium atoms on the ethyl group, confirming their location. The integration of these signals allows for the quantification of the isotopic enrichment at each labeled site. researchgate.netnih.gov This technique is invaluable for verifying the quality and confirming the identity of the isotopically labeled standard. nih.gov
Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing definitive structural assignment. nih.gov While the disulfide bond itself is not directly observable in standard NMR, its presence and location can be inferred through its effect on the chemical shifts and through-space interactions (NOEs) of nearby nuclei. frontiersin.orgcreative-biostructure.com This makes multi-nuclear NMR a powerful tool for analyzing the thiol-disulfide equilibrium and characterizing the structure of Dimesna-d4. nih.govnih.gov
Table 2: Key NMR Techniques for Mesna-d4 Disulfide Analysis
| NMR Technique | Primary Application | Information Gained |
|---|---|---|
| ¹H NMR | Structural Confirmation & Purity | Proton chemical shifts, coupling constants, and integration confirm the basic structure and relative purity. Changes indicate disulfide formation. nih.gov |
| ¹³C NMR | Structural Confirmation | Carbon chemical shifts confirm the carbon skeleton. Isotope-induced shifts can help quantify deuterium labeling. researchgate.netnih.gov |
| ²H NMR | Labeling Position & Isotopic Purity | Directly detects deuterium atoms, confirming the exact position and level of isotopic enrichment. researchgate.netsynmr.in |
| 2D COSY | Proton-Proton Connectivity | Establishes which protons are coupled to each other, helping to assign the proton signals within the ethyl group. nih.gov |
| 2D HSQC | Proton-Carbon Correlation | Correlates directly bonded protons and carbons, providing unambiguous assignment of both ¹H and ¹³C spectra. nih.gov |
Spectroscopic Methods for Chemical Interaction Analysis (e.g., FTIR, Raman)
Vibrational spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy offer complementary information about the molecular structure and chemical bonding within Mesna-d4 disulfide. covalentmetrology.com These techniques are sensitive to the vibrational modes of specific functional groups. vliz.be
In the analysis of Dimesna, the disulfide (S-S) bond and the sulfonate (SO₃⁻) group are of particular interest. The S-S stretching vibration typically gives rise to a weak band in the IR spectrum but a more distinct and readily identifiable peak in the Raman spectrum. nih.gov Conversely, the sulfonate group produces very strong and characteristic absorption bands in the FTIR spectrum. nih.gov Comparing the spectra of Mesna and Dimesna reveals the disappearance of the S-H stretching band and the appearance of the S-S stretching band, confirming the oxidation of the thiol to a disulfide. nih.gov These methods are valuable for solid-state characterization and for studying conformational properties and intermolecular interactions. nih.govresearchgate.net
Table 3: Characteristic Vibrational Frequencies for Mesna and Dimesna
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|---|
| Thiol (Mesna) | S-H Stretch | 2550 - 2600 | Raman / FTIR (often weak) |
| Disulfide (Dimesna) | S-S Stretch | 500 - 550 | Raman (stronger) / FTIR (weak) nih.gov |
| Sulfonate (SO₃⁻) | Symmetric/Asymmetric Stretch | 1030 - 1070 / 1150 - 1260 | FTIR (strong) nih.gov |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | FTIR / Raman nih.gov |
Chromatographic Separations for Isomers and Metabolites
In research settings, the separation and quantification of Mesna-d4 and its related compounds, such as its primary metabolite and disulfide form (dimesna), are crucial for understanding its behavior in biological systems. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analytical challenges. Specifically, reversed-phase (RP) HPLC methods have been successfully developed to separate mesna from its degradation products and metabolites. researchgate.net
These separations are typically achieved using columns like RP amide C16 or C18. researchgate.netresearchgate.net The mobile phase, a critical component in chromatographic separation, often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or trichloroacetic acid buffer) adjusted to an acidic pH. researchgate.net For instance, one method utilized a mobile phase of methanol and phosphate buffer (10:90, v/v, pH 3.0) with UV detection at 210 nm to achieve baseline resolution between mesna and its degradation products. researchgate.net Another established RP-HPLC method for Mesna analysis employed a mobile phase of acetonitrile and water (70:30) with UV detection at 210 nm. researchgate.net
The analysis of "total mesna," which includes both the free thiol form and the disulfide forms, can be accomplished by incorporating a pre-column reduction step, for example, with sodium borohydride, to convert all disulfide species to free mesna before chromatographic analysis. researchgate.net
While chromatography is effective, resolving certain isomeric metabolites can be exceptionally challenging. For such cases, advanced techniques like high-resolution ion mobility spectrometry-mass spectrometry (IMS-MS) offer a powerful alternative. tofwerk.comchromatographyonline.com IMS-MS separates ions based on their size, shape, and charge, providing a dimension of separation orthogonal to both liquid chromatography and mass spectrometry, which can enable the confident detection and quantification of isomers that are difficult to resolve by chromatography alone. tofwerk.com
Validation Parameters of Analytical Methods in Research
The validation of an analytical method is essential to ensure that the data generated is reliable, reproducible, and accurate for its intended purpose. crsubscription.com For research involving Mesna-d4 and its disulfide, analytical methods, particularly chromatographic techniques, are validated according to established guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.net The key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). iosrjournals.org
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often expressed as a percentage recovery. researchgate.net
Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. iosrjournals.org
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Validated methods for Mesna analysis have demonstrated high sensitivity and reliability. For example, an HPLC-MS/MS method was developed with a limit of detection as low as 20 nM and a wide linear range from 0.05 to 200 μM. nih.gov The table below summarizes typical performance characteristics from validated HPLC methods for Mesna analysis.
Interactive Table: Validation Parameters for Mesna Analytical Methods
| Parameter | Reported Value/Range | Method | Citation |
|---|---|---|---|
| Linearity Range | 50 - 1000 µg/mL | HPLC-UV | researchgate.net |
| 0.05 - 200 µM | HPLC-MS/MS | nih.gov | |
| Accuracy | 107% | RP-HPLC | researchgate.net |
| 100 ± 10% | HPLC-MS/MS | nih.gov | |
| Precision | 0.75% (Intraday) | RP-HPLC | researchgate.net |
| <10% RSD | HPLC-MS/MS | nih.gov | |
| Limit of Detection (LOD) | 7.5 µg/mL | HPLC-UV | researchgate.net |
| 10 µg | RP-HPLC | researchgate.net | |
| 20 nM | HPLC-MS/MS | nih.gov | |
| Limit of Quantification (LOQ) | 22.7 µg/mL | HPLC-UV | researchgate.net |
Biochemical and Mechanistic Investigations of Thiol Disulfide Redox Dynamics
Non-Enzymatic Thiol-Disulfide Exchange Reactions
The reactivity of Mesna-d4 disulfide is significantly influenced by non-enzymatic thiol-disulfide exchange reactions. These spontaneous reactions are fundamental to the biological activity of numerous sulfur-containing molecules and involve the nucleophilic attack of a thiolate anion on a disulfide bond. This process results in the cleavage of the original disulfide bond and the formation of a new one, a critical aspect of cellular redox balance. nih.govmdpi.com
The reduction of Mesna-d4 disulfide by a generic thiol-containing compound (R-SH) can be described by the following equilibrium reaction:
Mesna-d4-S-S-Mesna-d4 + 2 R-SH ⇌ 2 Mesna-d4-SH + R-S-S-R
The rate of this reaction is influenced by several factors, including the concentrations of the reactants, the ambient pH which governs the deprotonation of the thiol to the more reactive thiolate anion, and the difference in reduction potential between the participating thiol/disulfide pairs. nih.govmdpi.com The position of the equilibrium is determined by the standard reduction potentials of the Mesna-d4 disulfide/Mesna-d4 thiol and the R-S-S-R/R-SH systems. khanacademy.orglibretexts.orgdoubtnut.com A thiol with a more negative reduction potential will thermodynamically favor the reduction of Mesna-d4 disulfide.
Table 1: Illustrative Kinetic and Equilibrium Data for Mesna-d4 Disulfide Reduction This table presents hypothetical data for illustrative purposes, as specific experimental values for Mesna-d4 disulfide are not readily available in the reviewed literature.
| Parameter | Hypothetical Value | Conditions |
| Second-Order Rate Constant (k) | 1.5 x 10² M⁻¹s⁻¹ | pH 7.4, 25°C |
| Equilibrium Constant (Keq) | 5.2 | pH 7.4, 25°C |
Within a biological context, Mesna-d4 disulfide is expected to interact with abundant endogenous thiols such as cysteine and glutathione (B108866) (GSH). These molecules are central to maintaining the cellular redox state and readily engage in thiol-disulfide exchange reactions. nih.govnih.gov
The reaction with cysteine can lead to the formation of a mixed disulfide:
Mesna-d4-S-S-Mesna-d4 + Cysteine ⇌ Mesna-d4-S-S-Cysteine + Mesna-d4-SH
A similar exchange can occur with glutathione, a key cellular antioxidant:
Mesna-d4-S-S-Mesna-d4 + GSH ⇌ Mesna-d4-S-S-Glutathione + Mesna-d4-SH
The kinetics of these reactions are crucial for determining the bioavailability and metabolic fate of Mesna-d4 disulfide. The formation of mixed disulfides can alter the compound's biological properties and subsequent interactions. While direct kinetic data for Mesna-d4 disulfide is scarce, analogous thiol-disulfide exchange reactions are known to be relatively rapid. researchgate.net
Table 2: Hypothetical Rate Constants for Mesna-d4 Disulfide Exchange with Endogenous Thiols The following data is hypothetical and serves to illustrate the kinetic principles involved.
| Endogenous Thiol | Forward Rate Constant (k_f) (M⁻¹s⁻¹) | Reverse Rate Constant (k_r) (M⁻¹s⁻¹) |
| Cysteine | 2.1 x 10² | 4.0 x 10¹ |
| Glutathione | 3.5 x 10² | 6.7 x 10¹ |
Enzymatic Reduction Pathways of the Disulfide Form
In living organisms, the reduction of disulfide bonds is frequently accelerated and controlled by specific enzymatic systems that harness the reducing power of cellular cofactors such as NADPH.
The thioredoxin (Trx) system, which consists of thioredoxin reductase (TrxR) and thioredoxin, is a primary disulfide reductase system in most cells. researchgate.netcapes.gov.br TrxR utilizes NADPH to reduce the active-site disulfide of Trx. nih.gov The resulting reduced Trx is a potent protein disulfide reductase that can act on a wide range of substrates. It is anticipated that Mesna-d4 disulfide can be a substrate for reduced thioredoxin, leading to its conversion to the active thiol form, Mesna-d4-SH.
Trx-(SH)₂ + Mesna-d4-S-S-Mesna-d4 → Trx-S₂ + 2 Mesna-d4-SH
The catalytic efficiency of this reduction would be contingent on the specific affinity of thioredoxin for Mesna-d4 disulfide.
The glutaredoxin (Grx) system represents another major pathway for disulfide reduction. fabad.org.trus.es This system comprises glutathione reductase (GR), glutathione (GSH), and glutaredoxin. GR is essential for maintaining a high intracellular ratio of GSH to its oxidized form, GSSG. wikipedia.org Grx then uses this pool of reduced glutathione to catalyze the reduction of protein and small-molecule disulfides, often through a mechanism involving the formation of a glutathionylated intermediate. nih.govnih.gov Mesna-d4 disulfide is a plausible substrate for the Grx system, which would facilitate its reduction to Mesna-d4-SH.
Mechanisms of Compound Interaction with Biological Molecules in vitro
The in vitro interaction of Mesna-d4 disulfide with biological macromolecules, especially proteins, is predominantly mediated by thiol-disulfide exchange with solvent-accessible cysteine residues. A prominent example is human serum albumin (HSA), which contains a single free thiol at Cys34 and is known to form mixed disulfides with various thiol-containing molecules. nih.gov
This interaction can be represented as:
Protein-SH + Mesna-d4-S-S-Mesna-d4 ⇌ Protein-S-S-Mesna-d4 + Mesna-d4-SH
The formation of such protein adducts can significantly impact the pharmacokinetics and pharmacodynamics of the compound. In vitro studies are indispensable for quantifying the extent and rate of these interactions. nih.gov
Table 3: Overview of Mesna-d4 Disulfide Interactions with Biological Molecules
| Interacting Molecule | Type of Interaction | Potential Outcome |
| Cysteine | Thiol-disulfide exchange | Formation of Mesna-d4-cysteine mixed disulfide |
| Glutathione | Thiol-disulfide exchange | Formation of Mesna-d4-glutathione mixed disulfide |
| Thioredoxin | Enzymatic Reduction | Catalytic reduction to Mesna-d4-thiol |
| Glutaredoxin | Enzymatic Reduction | Catalytic reduction to Mesna-d4-thiol |
| Serum Albumin | Thiol-disulfide exchange | Formation of albumin-Mesna-d4 adduct |
Redox State Modulations in Experimental Biological Systems (preclinical)
While specific preclinical research focusing on the deuterated disulfide form, Mesna-d4 disulfide, is not available in the current body of scientific literature, studies on its non-deuterated counterpart, Dimesna (also known as Mesna (B1676310) disulfide or Tavocept), provide foundational insights into its role in modulating thiol-disulfide redox dynamics. Dimesna, the disulfide homodimer of Mesna, is an investigational agent recognized for its protective effects in chemotherapy. researchgate.netcancer.gov Its mechanism of action is intrinsically linked to its ability to participate in thiol-disulfide exchange reactions and its subsequent reduction to the active thiol form, Mesna. researchgate.netcancer.gov
Preclinical investigations, both in vitro and in vivo, have begun to elucidate how Dimesna influences the redox state of biological systems. The core of its activity lies in its interaction with endogenous thiols, such as cysteine and glutathione. researchgate.net Upon administration, Dimesna can engage in thiol-disulfide exchange reactions with these low-molecular-weight thiols. researchgate.net This process is crucial for its biological activity, as the reduction of the disulfide bond in Dimesna liberates Mesna, which can then exert its protective effects. cancer.gov
The reduction of Dimesna is not a simple, one-way process. It is a dynamic equilibrium involving the formation of mixed disulfides. For instance, in the presence of reduced glutathione (GSH), Dimesna can be reduced to Mesna, leading to the formation of oxidized glutathione (GSSG) or mixed disulfides of Mesna and glutathione. researchgate.net This interplay highlights the ability of Dimesna to influence the glutathione redox couple (GSH/GSSG), a primary indicator of cellular redox status. nih.govinnovareacademics.in
Furthermore, studies in plasma have shown that Mesna, and by extension the Mesna/Dimesna redox pair, can alter the redox state of various thiols. In preclinical models of hyperhomocysteinemia, Mesna was shown to react with homocysteine-albumin mixed disulfides, leading to the formation of a Mesna-homocysteine mixed disulfide that can be cleared by the kidneys. nih.gov This demonstrates a targeted modulation of the redox state of a specific pathological thiol. The production of Dimesna in this process is considered a factor that could influence the efficiency of homocysteine lowering, indicating the delicate balance of these thiol-disulfide exchange reactions. nih.gov
The following table summarizes the key research findings from preclinical studies on Dimesna's interaction with biological thiols and its influence on redox states.
| Experimental System | Key Findings | Implication for Redox State Modulation |
| Recombinant thioredoxin and glutaredoxin systems | Dimesna is reduced by the thioredoxin system. The glutaredoxin system reduces Dimesna in the presence of reduced glutathione. researchgate.net | Demonstrates enzymatic pathways for Dimesna reduction, linking it to major cellular redox-regulating systems. |
| HeLa cell lysate | Dimesna is reduced to Mesna through both enzymatic and non-enzymatic mechanisms. Mathematical modeling indicated a significant portion of intracellular thiols exist as mixed disulfides. researchgate.net | Highlights the multifaceted nature of Dimesna's interaction with the cellular redox environment, including the formation of various disulfide species. |
| In vitro plasma from healthy subjects | Addition of Mesna to plasma containing elevated homocysteine levels led to a dose-dependent reversal of the redox state, with the formation of Mesna-homocysteine mixed disulfides. nih.gov | Shows the potential of the Mesna/Dimesna system to specifically target and alter the redox status of pathological thiols. |
| Wistar rats with pneumoperitoneum-induced oxidative stress | Pretreatment with Mesna prevented the decrease in the glutathione-to-glutathione disulfide ratio in various organs. nih.gov | In vivo evidence that the administration of Mesna, which exists in equilibrium with Dimesna, helps maintain the redox balance of the critical glutathione pool under oxidative stress. |
| Wistar rats with amiodarone-induced lung injury | Mesna administration was associated with a reduction in oxidative stress markers. The conversion of Mesna to Dimesna in the circulation is a noted part of its metabolism. innovareacademics.in | Supports the role of the Mesna/Dimesna system in mitigating oxidative stress in a preclinical disease model. |
Applications of Deuterated Mercaptoethanesulfonates in Research
Use as Stable Isotope Labeled Internal Standards in Bioanalytical Research
In the field of bioanalysis, the quantification of analytes within complex biological matrices such as plasma, urine, or tissue homogenates presents significant challenges. Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative analysis using mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.com Mesna-d4, as a deuterated analogue of mesna (B1676310), is an ideal internal standard for the accurate quantification of mesna and its related metabolites. scioninstruments.com
An internal standard is a compound added in a known quantity to all samples, including calibration standards and quality controls, before sample processing. scioninstruments.com The analyte's concentration is then determined by calculating the ratio of the analyte's response to the internal standard's response. scioninstruments.com Because the SIL internal standard is chemically identical to the analyte, it experiences similar variations during sample extraction, handling, and analysis. aptochem.comresearchgate.net This co-variant behavior allows the internal standard to compensate for procedural errors, thereby enhancing the reliability of the results. scioninstruments.com
The primary role of a stable isotope-labeled internal standard like Mesna-d4 is to improve the accuracy and precision of a bioanalytical method. scioninstruments.comresearchgate.net Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurement. nih.govich.org Variations can be introduced at multiple stages of an analytical workflow, including sample pipetting, extraction efficiency, and instrument injection volume. scioninstruments.com
By using Mesna-d4, these potential sources of error are effectively normalized. For instance, if a smaller volume of sample is inadvertently injected into the LC-MS/MS system, the signals for both the native analyte (mesna) and the internal standard (Mesna-d4) will decrease proportionally. The ratio of their peak areas, however, will remain constant, ensuring the final calculated concentration is unaffected and thus more accurate. scioninstruments.com This normalization dramatically improves the precision of the assay, often reflected by a lower coefficient of variation (%CV) or relative standard deviation (%RSD) among replicate measurements. researchgate.net
Table 1: Illustrative Example of Precision Enhancement with Mesna-d4 Internal Standard
| Sample Replicate | Analyte Response (No IS) | Analyte Response (with Mesna-d4 IS) | Mesna-d4 Response | Analyte/IS Ratio |
| 1 | 98,500 | 99,100 | 50,500 | 1.962 |
| 2 | 105,200 | 104,500 | 53,100 | 1.968 |
| 3 | 95,100 | 94,800 | 48,200 | 1.967 |
| Mean | 99,600 | 99,467 | 50,600 | 1.966 |
| Std. Dev. | 5,129 | 4,859 | 2,451 | 0.003 |
| %RSD | 5.15% | 4.89% | 4.84% | 0.16% |
This interactive table demonstrates the principle of how using an internal standard (IS) like Mesna-d4 significantly reduces the relative standard deviation (%RSD), leading to enhanced assay precision.
Biological samples are inherently complex, containing a multitude of endogenous components like salts, lipids, and proteins. lcms.cz During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. chromforum.org
The use of a stable isotope-labeled internal standard is the most effective strategy to counteract matrix effects. lcms.czchromforum.org Since Mesna-d4 has virtually identical physicochemical properties to unlabeled mesna, it co-elutes from the chromatography column at the same time. aptochem.com Consequently, both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement from the sample matrix. By using the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is canceled out, leading to a more robust and reliable measurement. chromforum.org
Tracer Studies in Metabolic Pathway Elucidation (non-human, in vitro)
Stable isotope tracers are indispensable tools for mapping metabolic pathways and understanding cellular biochemistry. nsf.govmedmedchem.com By introducing a labeled compound into a biological system, researchers can track the journey of the labeled atoms as they are incorporated into various downstream metabolites. medmedchem.com Mesna-d4, with its deuterium (B1214612) atoms serving as a unique isotopic signature, can be employed in non-human, in vitro systems, such as cell cultures or incubations with subcellular fractions (e.g., liver S9 fractions), to elucidate metabolic pathways. nih.govnih.gov
An in vitro study investigating the effects of mesna on the genotoxicity of cyclophosphamide (B585) metabolites demonstrated that mesna could inhibit the toxic properties of acrolein. nih.gov While this study did not use a labeled version of mesna, it highlights the utility of using mesna in in vitro systems to probe biochemical interactions and biotransformations. Using Mesna-d4 in similar systems would allow for the unambiguous tracking of its fate.
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govmdpi.com In stable isotope-assisted MFA, cells are cultured in the presence of a labeled substrate, such as Mesna-d4. As the cells metabolize the tracer, the deuterium label is incorporated into downstream products. nsf.gov By analyzing the isotopic labeling patterns of these metabolites using mass spectrometry, researchers can deduce the relative or absolute rates of the metabolic pathways involved. mdpi.combiorxiv.org For example, using Mesna-d4 in a cell culture could help quantify its rate of oxidation to its disulfide form, dimesna, or its interaction with other cellular thiols, providing a quantitative map of its intracellular activity. nih.gov
Identifying the products of biotransformation (metabolites) is crucial for understanding a compound's mechanism of action and potential toxicity. nih.gov When Mesna-d4 is incubated with an in vitro system like liver microsomes or hepatocytes, any metabolites formed from it will also contain the deuterium label. nih.gov This makes them easily distinguishable from the background of endogenous, unlabeled molecules in mass spectrometry analysis. The mass difference between the parent compound and its metabolites can help deduce the type of chemical modification that has occurred (e.g., oxidation, conjugation). Mesna is known to be rapidly oxidized to mesna disulfide (dimesna) and to form mixed disulfides. nih.gov Using Mesna-d4 in in vitro biotransformation studies would enable precise tracking and structural confirmation of these and other potential metabolic products. nih.gov
Investigating Pharmacokinetic Mechanisms in Preclinical Models
Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Preclinical studies in animal models are essential for characterizing these properties before a drug can be tested in humans. fda.gov The use of deuterated compounds like Mesna-d4 in these studies offers significant advantages for pharmacokinetic analysis. clearsynthdiscovery.comjuniperpublishers.com
Table 2: Hypothetical Comparison of Key Pharmacokinetic Parameters in a Preclinical Rat Model
| Compound | Half-Life (T½) (hours) | Clearance (CL) (L/h/kg) | Area Under the Curve (AUC) (ng·h/mL) |
| Mesna | 2.0 | 0.80 | 1250 |
| Mesna-d4 | 2.5 | 0.64 | 1562 |
This interactive table illustrates a hypothetical kinetic isotope effect where deuteration of Mesna leads to a longer half-life, reduced clearance, and increased systemic exposure (AUC) in a preclinical model.
Distribution and Elimination Pathways (preclinical)
In preclinical and clinical studies, Mesna demonstrates a distinct pharmacokinetic profile characterized by rapid oxidation in the bloodstream and targeted reactivation in the kidneys. Following administration, Mesna is quickly oxidized to its primary metabolite, Mesna disulfide, also known as Dimesna. researchgate.netnih.govglowm.com This disulfide form is less reactive and remains largely within the vascular compartment. glowm.comfda.gov
The primary site of action and elimination for Mesna and Dimesna is the kidney. fda.govmedicines.org.uk Dimesna is transported to the kidneys where it is reduced in the renal tubule epithelium back to the active free thiol compound, Mesna. medicines.org.ukfda.gov This reactivated Mesna can then exert its protective effects within the urinary tract. glowm.com
Elimination of the compound is almost exclusively renal and begins immediately after administration. medicines.org.uk Approximately 33% of an intravenous dose is excreted in the urine as Mesna and another 33% as Dimesna. nih.gov In rats, over 80% of an oral dose was recovered in the urine within 24 hours, indicating high bioavailability. fda.gov The plasma half-life of Mesna is significantly shorter than that of its disulfide, Dimesna. glowm.com
Interactive Table: Pharmacokinetic Parameters of Mesna and Dimesna
| Parameter | Mesna | Dimesna | Species | Reference |
| t½ (alpha) | 0.12 ± 0.15 hours | N/A | Human | nih.gov |
| t½ (beta) | 2.12 ± 1.61 hours | 1.29 ± 0.6 hours | Human | nih.gov |
| Volume of Distribution (Vd) | 0.65 ± 0.24 L/kg | N/A | Human | nih.gov |
| Total Clearance (Cl) | 0.755 ± 0.507 L/hr/kg | N/A | Human | nih.gov |
| Fraction Excreted in Urine (Fu) | 0.361 ± 0.15 (in 20 hrs) | 0.482 ± 0.25 (in 20 hrs) | Human | nih.gov |
| Renal Clearance (ClR) | 0.244 ± 0.201 L/hr/kg | 0.157 ± 0.156 L/hr/kg | Human | nih.gov |
Role of Transporters in Compound Disposition (preclinical, in vitro)
The disposition of Mesna and its disulfide, Dimesna, is heavily reliant on the function of renal drug transporters. nih.gov In vitro studies using transporter screens have been crucial in identifying the specific proteins involved in their uptake and efflux in the kidney. researchgate.netnih.gov
The uptake of Dimesna into renal cells is a saturable process mediated by organic anion transporters (OATs). Specifically, OAT1, OAT3, and OAT4 have been identified as key players in the basolateral uptake of Dimesna from the blood into the proximal tubule cells of the kidney. researchgate.netnih.govresearchgate.net
Once inside the renal cells, both Dimesna and the subsequently reduced Mesna are subject to efflux into the urine, a process facilitated by several apical transporters. Efflux transporters that significantly reduce the intracellular accumulation of Dimesna include the Breast Cancer Resistance Protein (BCRP), Multidrug and Toxin Extrusion 1 (MATE1), and Multidrug Resistance Proteins (MRP1, MRP2, MRP4, and MRP5), as well as P-glycoprotein (Pgp). nih.gov Further investigations have confirmed that the apical efflux transporters MATE1, MRP2, and Pgp are also capable of transporting the active form, Mesna, into the urine. nih.gov The involvement of these transporters facilitates a renal clearance rate that exceeds that of glomerular filtration, ensuring high concentrations of active Mesna in the urine where it performs its protective function. nih.gov
Interactive Table: Renal Transporters Involved in Mesna and Dimesna Disposition
| Transporter | Function | Compound | Location | Reference |
| OAT1 (SLC22A6) | Uptake | Dimesna | Basolateral | researchgate.netnih.gov |
| OAT3 (SLC22A8) | Uptake | Dimesna | Basolateral | researchgate.netnih.gov |
| OAT4 (SLC22A11) | Uptake | Dimesna | Apical/Basolateral | researchgate.netnih.gov |
| BCRP (ABCG2) | Efflux | Dimesna | Apical | nih.gov |
| MATE1 (SLC47A1) | Efflux | Dimesna, Mesna | Apical | nih.gov |
| MRP1 (ABCC1) | Efflux | Dimesna | Basolateral | nih.gov |
| MRP2 (ABCC2) | Efflux | Dimesna, Mesna | Apical | nih.gov |
| MRP4 (ABCC4) | Efflux | Dimesna | Apical | nih.gov |
| MRP5 (ABCC5) | Efflux | Dimesna | Apical | nih.gov |
| P-glycoprotein (Pgp, ABCB1) | Efflux | Dimesna, Mesna | Apical | nih.gov |
Probing Structure-Activity Relationships (SAR) for Mechanistic Insights
Computational Approaches in SAR Studies of Thiol-Disulfide Systems
Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM), are invaluable for investigating the structure-activity relationships of thiol-disulfide systems like Mesna. mdpi.comnih.gov These approaches provide detailed insights into the reaction mechanisms, energetics, and environmental factors that govern thiol-disulfide exchange, which is central to Mesna's function. nih.govresearchgate.net
High-level theoretical calculations have been used to determine the free energies, transition structures, and solvent effects along the reaction pathway of thiol-disulfide exchange. researchgate.net Such studies confirm that the reaction proceeds through a classic SN2 mechanism, where the thiolate anion acts as the nucleophile. researchgate.netnih.gov Combined QM/MM (Quantum Mechanics/Molecular Mechanics) metadynamics schemes can generate free energy landscapes, revealing the structures of reactants, products, and transition states with atomic detail. rsc.org These simulations have identified the expected symmetric trisulfide transition state, which possesses a nearly linear S-S-S angle. rsc.org
Molecular dynamics simulations allow for the study of the dynamic and structural properties of these molecules in a simulated biological environment. mdpi.com For instance, computational studies have explored how the protein environment can dramatically affect reactivity, with hydrophobic active sites estimated to catalyze disulfide exchange thousands of times faster than the reaction in water. researchgate.net These computational tools are essential for understanding the molecular basis of catalysis and for guiding the design of new therapeutic agents. nih.govumaine.edu
Elucidating Molecular Determinants of Interaction Specificity
The specificity of thiol-disulfide exchange reactions, crucial for the targeted action of compounds like Mesna, is determined by a combination of molecular factors. nih.gov These reactions are not random; they are governed by principles that confer a high degree of selectivity in complex biological environments. unesp.br
Key determinants of specificity include:
Thiol pKa: The reactivity of a thiol group is dependent on its ionization to the more nucleophilic thiolate anion (RS⁻). researchgate.netunesp.br The local protein or molecular environment can significantly alter the pKa of a thiol. For example, nearby basic amino acid residues can lower the pKa, increasing the concentration of the reactive thiolate at physiological pH and thus enhancing reactivity. unesp.br
Accessibility: For a reaction to occur, the attacking thiol and the target disulfide bond must come into physical contact. pnas.org The three-dimensional structure of proteins can bury disulfide bonds or thiols, protecting them from reaction. pnas.org Therefore, the dynamic and conformational accessibility of the reactive groups is a major bottleneck and a critical determinant of reaction specificity. nih.gov
Electrostatic Environment: The local charge distribution influences reaction rates. Electrostatic repulsion between similarly charged groups flanking the thiol or disulfide can impede the reaction, whereas favorable electrostatic interactions can promote it. mdpi.com
Structural and Topological Factors: In enzymatic systems, the specificity of thiol-disulfide exchange is achieved through precise polar, hydrophobic, and topological interactions within the enzyme's active site groove. nih.govunesp.br
These factors ensure that thiol-disulfide exchange reactions occur at the right place and time, a necessary feature for processes like redox signaling and the specific protective action of Mesna. nih.gov
Future Research Directions and Methodological Advancements
Development of Novel Synthetic Routes for Deuterated Analogs
The synthesis of isotopically labeled compounds like Mesna-d4 is crucial for their use as internal standards and metabolic tracers. thalesnano.com While established methods exist, future research is directed towards developing more efficient, cost-effective, and environmentally benign synthetic pathways.
Conventional synthesis of the parent compound, mesna (B1676310), and its disulfide dimer, dimesna, often involves multi-step processes starting from reagents like alkenyl sulfonates. wipo.int The introduction of deuterium (B1214612) has traditionally been achieved through methods such as direct proton-deuterium exchange, the use of deuterated solvents and reagents (e.g., D₂O), or metal-catalyzed hydrogenation with deuterium gas. thalesnano.comsimsonpharma.com
Novel approaches focus on optimizing these deuteration steps. One promising avenue is the use of continuous flow systems that can generate high-purity deuterium gas from the electrolysis of D₂O, offering a safer and more efficient alternative to high-pressure gas cylinders. thalesnano.com Another area of development is late-stage functionalization, where deuterium is introduced at a final step in the synthesis, which can be more economical and versatile. scispace.com
Furthermore, the integration of computer-aided retrosynthesis (CAR) tools is set to revolutionize the design of synthetic routes. acs.org These algorithms can analyze vast reaction databases to propose novel and optimized pathways that may not be immediately obvious to chemists. By inputting Mesna-d4 disulfide as a target, CAR can generate multiple potential routes, evaluating them based on factors like cost, step count, and green chemistry principles. acs.org This computational approach can accelerate the discovery of synthetic routes for complex deuterated analogs, potentially reducing the reliance on expensive deuterated starting materials by identifying pathways that utilize cheaper, readily available precursors. acs.org
Research into new catalytic systems, including transition metal catalysts and enzymatic synthesis, also holds promise for the selective and efficient incorporation of deuterium into specific molecular positions. simsonpharma.comgoogle.com These advanced synthetic strategies are essential for producing high-purity Mesna-d4 and other deuterated analogs required for sophisticated analytical and biological studies.
Advanced Spectroscopic Techniques for in situ Mechanistic Studies
Understanding the dynamic behavior of Mesna-d4 and its disulfide form within biological systems requires analytical techniques capable of real-time, in-situ measurements. Traditional methods often rely on analyzing samples after quenching a reaction, which may not capture transient intermediates or the true kinetics of a process. Future research will increasingly employ advanced spectroscopic techniques to observe these mechanisms as they occur.
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose.
Real-time NMR: This technique allows for the monitoring of kinetic processes, such as the oxidation of Mesna-d4 to its disulfide dimer, without disturbing the reaction. copernicus.org By triggering the reaction within the NMR spectrometer, researchers can track the appearance of product signals and the disappearance of reactant signals over time, providing detailed mechanistic and kinetic data. copernicus.org
In-cell NMR: This method enables the study of molecules directly within living cells, offering unparalleled insight into their behavior in a native physiological environment. springernature.com Recent advances allow for the analysis of processes like disulfide-bond formation and protein folding in intact human cells. springernature.com Applying this to Mesna-d4 disulfide could reveal its interactions with intracellular proteins and other biomolecules at atomic resolution. nih.govacs.org
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is another cornerstone technique. It has been used to confirm the instability of mesna and its conversion into its disulfide dimer, dimesna, over time. researchgate.net Future applications will involve more sophisticated MS-based approaches to track the metabolic fate of Mesna-d4 in complex biological matrices.
An innovative approach involves the use of selenium as a proxy for sulfur. 77Se NMR Spectroscopy can be used to directly visualize disulfide bond connectivities in proteins by replacing them with diselenide bonds. uq.edu.au This technique could be adapted to study the formation and cleavage of Mesna-d4 disulfide by creating a selenium-containing analog, providing a unique spectroscopic window into its reactivity. uq.edu.au
The table below summarizes key advanced spectroscopic techniques and their potential applications in studying Mesna-d4 disulfide.
Table 1: Advanced Spectroscopic Techniques for Mechanistic Studies of Mesna-d4 Disulfide
| Technique | Principle | Application to Mesna-d4 Disulfide | Reference |
|---|---|---|---|
| Real-time NMR | Monitors reaction kinetics directly in the NMR tube by initiating the reaction in situ. | Elucidating the precise mechanism and kinetics of the oxidation of Mesna-d4 to its disulfide form. | copernicus.org |
| In-cell NMR | Acquires high-resolution NMR spectra of molecules inside living cells. | Observing the interactions of Mesna-d4 disulfide with cellular components in a native environment. | springernature.comnih.gov |
| LC-MS/MS | Separates compounds by chromatography and identifies them by mass-to-charge ratio. | Quantifying the conversion of Mesna-d4 to its disulfide and identifying its metabolites in biological fluids. | researchgate.net |
| 77Se NMR | Uses the NMR-active 77Se isotope to directly probe selenium-containing bonds. | Studying disulfide-like bond formation and exchange by using a diselenide analog of Mesna-d4 as a proxy. | uq.edu.au |
Integration of Multi-Omics Data for Comprehensive Biochemical Profiling
To achieve a holistic understanding of the biological impact of Mesna-d4 disulfide, future research must move beyond single-endpoint measurements and embrace a systems-level approach. The integration of multiple "omics" datasets provides a powerful framework for creating a comprehensive biochemical profile of a compound's effects. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to map the flow of biological information from the genetic level to functional outcomes. nih.govfrontiersin.org
A multi-omics investigation into Mesna-d4 disulfide would proceed as follows:
Genomics: To identify genetic variations (e.g., single nucleotide polymorphisms) in enzymes responsible for thiol metabolism that might influence an individual's response to Mesna-d4.
Transcriptomics: To measure changes in messenger RNA (mRNA) expression in cells or tissues exposed to Mesna-d4 disulfide. This would reveal which genes are activated or suppressed, pointing to the cellular pathways affected by the compound.
Proteomics: To quantify changes in the abundance and post-translational modifications of proteins. This is critical for understanding how the compound alters cellular function, as proteins are the primary effectors of biological processes.
Metabolomics: To analyze the profile of small-molecule metabolites. This can directly track the fate of Mesna-d4 and its disulfide form, identify its metabolic byproducts, and measure its impact on endogenous metabolic pathways, such as amino acid metabolism. nih.gov A previous study has already shown that administration of the parent compound mesna has minimal acute effects on the plasma amino acid pool, providing a baseline for more extensive metabolomic research. nih.gov
By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action. nih.govresearchgate.net For example, a change in gene expression (transcriptomics) can be linked to a corresponding change in protein levels (proteomics), which in turn could explain an observed alteration in a metabolic pathway (metabolomics). This integrated approach can help identify predictive biomarkers for a compound's effect and provide a much deeper understanding of its interactions with complex biological systems. nih.gov
Table 2: Multi-Omics Approaches for Profiling Mesna-d4 Disulfide
| Omics Layer | Data Generated | Research Question Addressed | Reference |
|---|---|---|---|
| Genomics | DNA sequence variations | Does genetic makeup influence the metabolic processing of Mesna-d4 disulfide? | frontiersin.org |
| Transcriptomics | mRNA expression levels | Which cellular signaling and metabolic pathways are transcriptionally altered by the compound? | nih.gov |
| Proteomics | Protein abundance and modifications | How does the compound affect the levels and activity of key enzymes and structural proteins? | nih.gov |
| Metabolomics | Small molecule concentrations | What is the metabolic fate of Mesna-d4 disulfide, and how does it perturb endogenous metabolic networks? | nih.gov |
Expansion of Stable Isotope Tracer Applications in Systems Biology
The use of stable isotope-labeled compounds as tracers is a cornerstone of metabolic research. maastrichtuniversity.nl Mesna-d4, as a deuterated compound, is an ideal tracer because the deuterium label allows it to be distinguished from its endogenous counterparts by mass spectrometry without significantly altering its chemical and biological properties. scispace.com This enables precise tracking of its absorption, distribution, metabolism, and excretion (ADME). thalesnano.com
Future applications will expand the use of Mesna-d4 from a simple tracer to a sophisticated probe in systems biology. nih.gov Systems biology aims to understand the complex interactions within a biological system as a whole. By using Mesna-d4, researchers can perturb a system and use the tracer to follow the downstream consequences.
One of the most exciting future directions is the integration of stable isotope tracing with multi-omics analysis. nih.gov For instance, deuterium oxide (D₂O) is already used to simultaneously measure the turnover rates of proteins, lipids, and DNA. nih.gov Similarly, administering Mesna-d4 and then performing multi-omics analysis can provide a dynamic view of its impact. This approach, sometimes called "fluxomics," can reveal how the compound alters the flow of metabolites through various pathways. nih.gov
This allows researchers to ask more complex questions, such as:
How does the presence of Mesna-d4 disulfide affect the turnover rate of specific proteins involved in redox homeostasis?
Can the metabolic flux through specific pathways be quantified in response to the compound?
By using Mesna-d4 as a stable isotope tracer in conjunction with the powerful analytical tools of systems biology, researchers can bridge the gap between molecular activity and organism-level outcomes, providing a more complete picture of the compound's biological role. nih.govmdpi.com
Q & A
Q. How can Mesna-d4 be synthesized with high isotopic purity, and what analytical techniques validate its structural integrity?
Mesna-d4 synthesis typically involves deuterium exchange reactions using deuterated precursors (e.g., D₂O or deuterated thiols). Isotopic purity is validated via nuclear magnetic resonance (NMR) to confirm deuterium incorporation and mass spectrometry (MS) to verify molecular weight and isotopic distribution. Structural integrity of the disulfide bond can be confirmed using Raman spectroscopy or X-ray crystallography .
Q. What role do disulfide bonds play in the stability of Mesna-d4 under physiological conditions, and how can their redox dynamics be experimentally monitored?
Disulfide bonds confer stability but are redox-sensitive. To study their dynamics, use techniques like:
Q. In metabolic studies, how does Mesna-d4’s deuterium labeling affect its pharmacokinetic analysis compared to non-deuterated Mesna?
Deuterium labeling introduces minor kinetic isotope effects, potentially altering metabolic rates. Pharmacokinetic comparisons require:
- Dual-labeling experiments using LC-MS/MS to differentiate deuterated and non-deuterated metabolites.
- Controlled in vitro models (e.g., liver microsomes) to isolate isotope-specific metabolic pathways .
Advanced Research Questions
Q. What experimental designs are optimal for assessing Mesna-d4’s efficacy in preventing drug-induced nephrotoxicity in in vitro models?
- Design: Use renal proximal tubule cell lines (e.g., HK-2) exposed to nephrotoxic agents (e.g., cyclophosphamide) with Mesna-d4 co-treatment.
- Endpoints: Measure lactate dehydrogenase (LDH) release, reactive oxygen species (ROS), and apoptosis markers (e.g., caspase-3).
- Controls: Include non-deuterated Mesna and deuterated solvent controls to account for isotope effects .
Q. How can contradictions in literature regarding disulfide bond reactivity of Mesna derivatives be resolved through systematic experimentation?
- Approach: Conduct comparative studies under standardized conditions (pH 7.4, 37°C, and controlled redox potential).
- Methods: Use surface-enhanced Raman spectroscopy (SERS) to track disulfide bond cleavage kinetics.
- Data Analysis: Apply statistical tools (e.g., ANOVA) to reconcile discrepancies across studies .
Q. What advanced spectroscopic methods are suitable for real-time tracking of Mesna-d4’s disulfide-thiol interchange in biological matrices?
- Raman Spectroscopy: Detects S-S and S-H vibrational modes with minimal sample preparation.
- Fluorescence Resonance Energy Transfer (FRET): Use probes like roGFP2-Orp1 to monitor redox states in live cells.
- NMR Relaxometry: Quantifies dynamic thiol-disulfide exchange rates in solution .
Q. How does the presence of competing thiol agents (e.g., glutathione) influence the protective mechanism of Mesna-d4 in cellular systems?
- Experimental Setup: Titrate intracellular glutathione levels using inhibitors (e.g., buthionine sulfoximine) and measure Mesna-d4’s efficacy via cell viability assays.
- Controls: Include thiol-depleted and thiol-replete conditions to isolate Mesna-d4’s activity .
Q. What computational modeling approaches best predict the solvation behavior and membrane permeability of Mesna-d4?
- Molecular Dynamics (MD): Simulate solvation free energy using force fields like CHARMM36m, parameterized for disulfides.
- Quantitative Structure-Property Relationship (QSPR): Corrogate experimental permeability data (e.g., PAMPA assays) with topological descriptors .
Methodological Notes
- Data Validation: Cross-reference results with literature using databases like PubMed and SciFinder®, excluding patents for unbiased analysis .
- Statistical Rigor: Employ error bars (standard deviation) and hypothesis testing (t-tests) in dose-response studies .
- Ethical Compliance: Adhere to JECFA and FCC guidelines for chemical handling and waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
